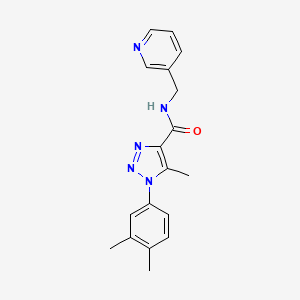
1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of 1,2,3-triazoles. Compounds in this class are known to interact with various biological targets, including enzymes and receptors, due to their ability to mimic the structure of natural bioactive compounds .
Biochemical Pathways
1,2,3-triazoles are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Pharmacokinetics
1,2,3-triazoles are generally known for their good pharmacokinetic properties, including good metabolic stability and bioavailability .
Result of Action
Based on the wide range of biological activities exhibited by 1,2,3-triazoles, it can be speculated that this compound might have potential therapeutic effects .
Action Environment
The stability and activity of 1,2,3-triazoles are generally known to be influenced by factors such as ph and temperature .
生物活性
The compound 1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide , identified by its CAS number 950255-70-6 , has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19N5O
- Molecular Weight : 321.4 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of triazole derivatives have been extensively studied, revealing a range of pharmacological effects including anticancer, antifungal, and antibacterial properties.
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the micromolar range against leukemia and breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 (Breast Cancer) | 27.3 | Induces apoptosis via DNA damage |
| Triazole B | HCT-116 (Colon Cancer) | 6.2 | Inhibits cell proliferation |
| Triazole C | Jurkat T-cells | N/A | Induces mitochondrial dysfunction and apoptosis |
The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .
The proposed mechanisms by which triazole derivatives exert their anticancer effects include:
- DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.
- Mitochondrial Dysfunction : Compounds have been shown to reduce mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
- Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), thereby preventing cancer cell proliferation.
Case Studies
-
Study on Antiproliferative Effects :
A study published in European Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various cancer cell lines. The compound displayed significant cytotoxicity against MCF-7 and HCT-116 cells with IC50 values of 27.3 µM and 6.2 µM respectively . -
Mechanistic Insights :
Research conducted on Jurkat T-cells highlighted that the compound induced morphological changes characteristic of apoptosis including chromatin condensation and formation of apoptotic bodies. The study emphasized the role of oxidative stress in mediating these effects .
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-7-16(9-13(12)2)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHFYFDOGPGPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













